1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane

Übersicht

Beschreibung

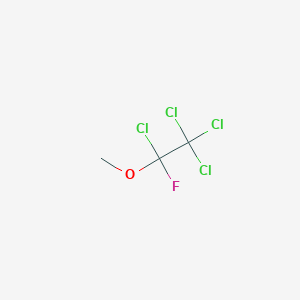

1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane is a chemical compound with the molecular formula C3H3Cl4FO It is characterized by the presence of four chlorine atoms, one fluorine atom, and one methoxy group attached to an ethane backbone

Vorbereitungsmethoden

The synthesis of 1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with methanol in the presence of a catalyst such as aluminum chloride at elevated temperatures. Industrial production methods may involve similar reactions but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity .

Analyse Chemischer Reaktionen

1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other halogens or functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different products depending on the reagents and conditions used.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents employed.

Wissenschaftliche Forschungsanwendungen

Biological Research

The compound is studied for its potential effects on biological systems. Research focuses on its interactions with enzymes and other biomolecules. For example:

- Enzyme Inhibition : Investigations into how 1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane may inhibit specific enzymes could lead to insights into metabolic pathways and disease mechanisms.

- Toxicological Studies : Its effects on cellular systems are evaluated to understand potential health risks associated with exposure.

Pharmaceutical Development

Research is ongoing to explore its use in pharmaceuticals. The unique properties of this compound may contribute to:

- Drug Formulation : Its stability and reactivity can be advantageous in creating new drug formulations that require specific chemical characteristics.

- Targeted Drug Delivery : Studies may investigate its ability to interact with biological targets for more effective drug delivery systems.

Industrial Applications

In the industrial sector, this compound serves as:

- Intermediate in Chemical Synthesis : It is used in the production of specialty chemicals and as an intermediate for synthesizing other compounds.

- Solvent in Organic Reactions : Its properties make it suitable as a solvent for various organic reactions due to its ability to dissolve a wide range of substances.

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound could act as an inhibitor, affecting the metabolism of certain drugs. This finding highlights its potential implications in pharmacokinetics and drug interactions.

Case Study 2: Toxicological Assessment

Research conducted on the toxicological impact of this compound revealed that exposure could lead to respiratory irritation and central nervous system effects. These findings underscore the importance of understanding the safety profile of chemicals used in industrial applications.

Wirkmechanismus

The mechanism by which 1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane can be compared with other similar compounds, such as:

1,1,1,2-Tetrachloro-2,2-difluoroethane: This compound has two fluorine atoms instead of one and lacks the methoxy group, leading to different chemical properties and applications.

1,1,2-Trichloro-1,2,2-trifluoroethane: This compound has three fluorine atoms and three chlorine atoms, making it more stable and less reactive than this compound.

Biologische Aktivität

1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane is a synthetic compound with significant potential in biological research and applications. Its structural properties and interactions with biological systems have been the focus of various studies aimed at understanding its biological activity, mechanisms of action, and potential therapeutic uses.

The biological activity of this compound is primarily mediated through its interaction with various biomolecules, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, which alters their structure and function. This interaction affects multiple biochemical pathways, leading to observable biological effects.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Enzyme Interaction : It has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions may modulate enzyme activity and influence cellular redox states.

- Cell Signaling Pathways : The compound can affect signaling pathways like MAPK/ERK, which are crucial for cell proliferation and differentiation. It also modulates gene expression by interacting with transcription factors such as NF-κB.

- Metabolic Impact : By altering the activity of key metabolic enzymes, it influences overall metabolic flux within cells.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). This permeability is critical for its potential therapeutic applications.

In Vivo Studies

Several studies have investigated the effects of this compound in animal models:

- Dosing Effects : In a study involving rats, varying doses of the compound revealed that lower doses exhibited antioxidant properties while higher doses led to oxidative stress and cellular damage. This underscores the importance of dose optimization in therapeutic contexts.

- Long-term Exposure : Long-term exposure studies indicated adaptive cellular responses over time, such as increased expression of detoxifying enzymes in response to prolonged exposure to the compound.

Comparative Studies

Comparative analyses with structurally similar compounds have provided insights into the unique biological activities of this compound:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 1,1-Dichloroethane | Moderate toxicity; affects kidney weights | Alters renal function through nephrotoxic pathways |

| 1,2-Dichloroethane | Increased susceptibility to bacterial infections | Impacts immune function via respiratory exposure |

These comparisons highlight the distinct biological profiles of these compounds and their varying impacts on health .

Toxicological Data

Toxicological assessments have shown that this compound exhibits a range of effects depending on concentration and exposure duration:

- Low Doses : Beneficial effects such as modulation of immune responses were noted.

- High Doses : Toxic effects including oxidative stress and cellular damage were observed at elevated concentrations.

Environmental Stability

The stability of this compound under normal laboratory conditions has been confirmed. However, it may degrade under extreme conditions such as high temperatures or prolonged light exposure. This stability is essential for its application in various research settings.

Eigenschaften

IUPAC Name |

1,1,1,2-tetrachloro-2-fluoro-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl4FO/c1-9-3(7,8)2(4,5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHOLVCTBNVLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(Cl)(Cl)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl4FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451736 | |

| Record name | 1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37021-34-4 | |

| Record name | 1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37021-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2-Tetrachloro-2-fluoro-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-2-methoxy-1,1,1,2-tetrachloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.